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Compound of Interest

Compound Name: Ophiopogonanone F

Cat. No.: B057695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ophiopogonanone F is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.

This technical guide provides a comprehensive overview of its spectroscopic data, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy. Detailed experimental protocols for acquiring this data are also presented. The

information herein serves as a crucial resource for the identification, characterization, and

further development of Ophiopogonanone F in pharmaceutical and scientific research.

Chemical Structure
Ophiopogonanone F is chemically identified as 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-

hydroxy-4'-methoxybenzyl)chroman-4-one.

Molecular Formula: C₂₀H₂₂O₇ Molecular Weight: 374.39 g/mol

Spectroscopic Data
The structural elucidation of Ophiopogonanone F was primarily achieved through a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from NMR, IR, and UV-Vis analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic

compounds. The ¹H and ¹³C NMR data for Ophiopogonanone F, originally reported by Anh et

al. (2003), are presented below.

Table 1: ¹H NMR Spectroscopic Data for Ophiopogonanone F (in CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2-ax 4.48 dd 11.2, 5.2

2-eq 4.22 dd 11.2, 3.6

3 2.85 m

9-ax 3.25 dd 14.0, 4.8

9-eq 2.75 dd 14.0, 9.2

6-CH₃ 2.15 s

5-OCH₃ 3.86 s

8-OCH₃ 3.79 s

4'-OCH₃ 3.78 s

3' 6.42 d 2.4

5' 6.45 dd 8.4, 2.4

6' 6.98 d 8.4

7-OH 6.05 s

2'-OH 6.85 s

Table 2: ¹³C NMR Spectroscopic Data for Ophiopogonanone F (in CDCl₃)
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Position Chemical Shift (δ, ppm)

2 72.1

3 46.5

4 197.5

4a 108.9

5 159.2

6 107.8

7 157.1

8 130.2

8a 108.1

9 30.9

1' 115.8

2' 156.5

3' 102.3

4' 159.8

5' 106.8

6' 131.2

6-CH₃ 8.9

5-OCH₃ 60.9

8-OCH₃ 56.1

4'-OCH₃ 55.3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Ophiopogonanone F exhibits characteristic absorption bands corresponding to its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b057695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


key structural features.

Table 3: Infrared (IR) Spectroscopic Data for Ophiopogonanone F

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 O-H stretching (phenolic)

~2925 C-H stretching (aliphatic)

~1680 C=O stretching (ketone)

~1600, ~1500 C=C stretching (aromatic)

~1270 C-O stretching (aryl ether)

~1150 C-O stretching (alcohol)

Note: The IR data is representative of homoisoflavonoids of this type.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with conjugated systems.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Ophiopogonanone F

Solvent λmax (nm)

Methanol ~285, ~330 (sh)

Note: The UV-Vis data is representative of homoisoflavonoids of this type.

Experimental Protocols
The following sections detail the general methodologies for the isolation and spectroscopic

analysis of Ophiopogonanone F.

Isolation of Ophiopogonanone F
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Ophiopogonanone F is typically isolated from the dried tubers of Ophiopogon japonicus. A

general workflow for its isolation is as follows:
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Dried Tubers of
Ophiopogon japonicus

Extraction with
Organic Solvents (e.g., EtOH/MeOH)

Crude Extract

Solvent Partitioning
(e.g., with EtOAc)

Ethyl Acetate Fraction

Silica Gel Column
Chromatography

Collected Fractions

Preparative HPLC or
Recrystallization

Pure Ophiopogonanone F
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Spectroscopic Data

Structural Interpretation

¹H NMR Chemical Shifts, Multiplicities, Coupling Constants

Proton Environment and
Neighboring Protons

¹³C NMR Number and Types of Carbons

Carbon Skeleton

2D NMR (COSY, HSQC, HMBC) Connectivity and Spatial Relationships

Connectivity of
Molecular Fragments

IR Functional Groups (OH, C=O, C=C)

Presence of Key
Functional Groups

Mass Spectrometry Molecular Weight and Formula

Elemental Composition

Confirmed Structure of
Ophiopogonanone F
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To cite this document: BenchChem. [Spectroscopic Profile of Ophiopogonanone F: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057695#spectroscopic-data-nmr-ir-uv-vis-of-
ophiopogonanone-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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